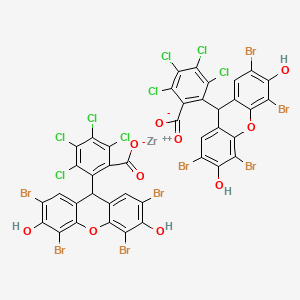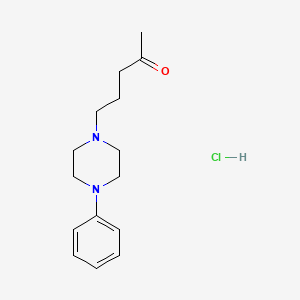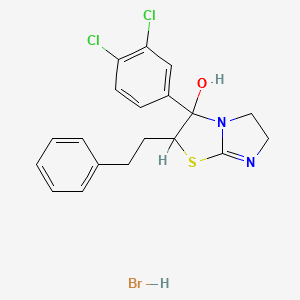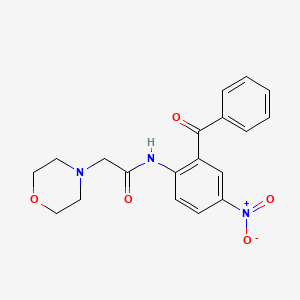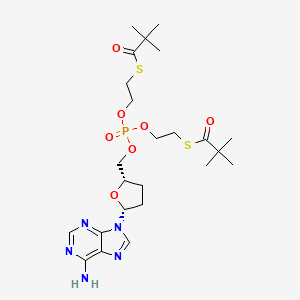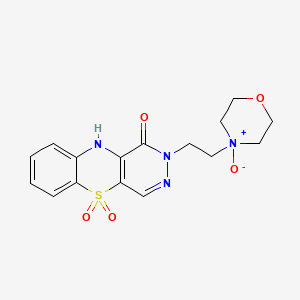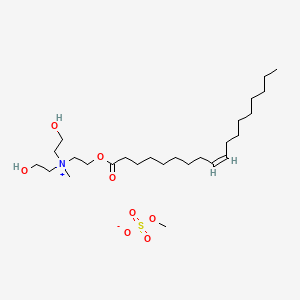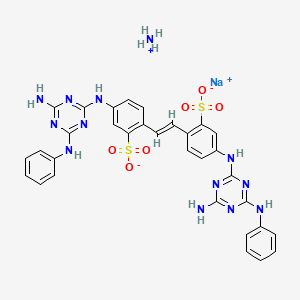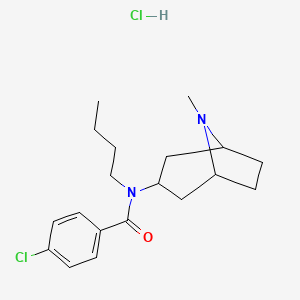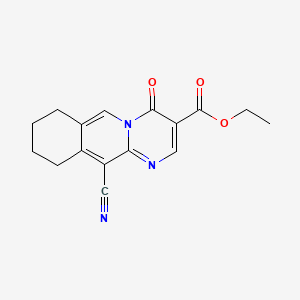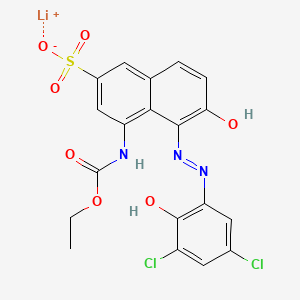
Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate: is a complex organic compound with the molecular formula C19H14Cl2LiN3O7S and a molecular weight of 506.30 g/mol . This compound is known for its unique chemical structure, which includes a lithium ion, dichlorohydroxyphenyl group, azo linkage, ethoxycarbonylamino group, and hydroxynaphthalene sulfonate moiety.
Métodos De Preparación
The synthesis of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 3,5-dichloro-2-hydroxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.
Lithiation: Finally, the compound is lithiated using lithium hydroxide to obtain the desired product.
Análisis De Reacciones Químicas
Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It serves as a staining agent for biological tissues.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pigments and dyes.
Mecanismo De Acción
The mechanism of action of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets:
Azo Linkage: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Similar compounds include:
- Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(methoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate
- Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(propoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate
These compounds share similar structures but differ in the alkoxycarbonyl group, which affects their chemical properties and applications.
Propiedades
Número CAS |
83784-12-7 |
|---|---|
Fórmula molecular |
C19H14Cl2LiN3O7S |
Peso molecular |
506.3 g/mol |
Nombre IUPAC |
lithium;5-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15Cl2N3O7S.Li/c1-2-31-19(27)22-13-8-11(32(28,29)30)5-9-3-4-15(25)17(16(9)13)24-23-14-7-10(20)6-12(21)18(14)26;/h3-8,25-26H,2H2,1H3,(H,22,27)(H,28,29,30);/q;+1/p-1 |
Clave InChI |
JLEXOACASIEREG-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCOC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


